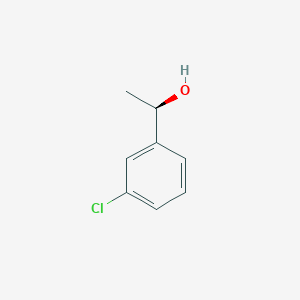

(R)-1-(3-Chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426207 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120121-01-9 | |

| Record name | (R)-1-(3-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanol: Physicochemical Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of (R)-1-(3-Chlorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, purification and analytical protocols, and key applications of this versatile compound.

Introduction: The Significance of this compound in Chiral Synthesis

This compound is an enantiopure secondary alcohol that serves as a critical intermediate in the asymmetric synthesis of complex molecular structures. Its utility is centered on its stereogenic center at the benzylic carbon, combined with a 3-chlorophenyl moiety. This specific arrangement makes it a valuable synthon for producing single-enantiomer active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the compound's reactivity and metabolic stability, a key consideration in modern drug design. In research, it is frequently used to investigate stereoselective reactions and to build the chiral architecture essential for biological activity.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and process development.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | (1R)-1-(3-chlorophenyl)ethanol | [1] |

| CAS Number | 120121-01-9 | [1][2] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | Not available | [4] |

Note: The melting point for this compound is not consistently reported in the literature, which is common for many chiral alcohols that are liquid at room temperature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3300-3600 cm⁻¹), along with absorptions corresponding to C-H and C-C bonds of the aromatic ring.[6][7]

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[5]

Physical and Chemical Data

| Property | Value | Source(s) |

| Boiling Point | 230 °C (at 760 mmHg); 83-85 °C (at 1.5 mmHg) | [4][7] |

| Density | 1.173 - 1.182 g/mL | [4][7] |

| Refractive Index | 1.5445 | [4] |

| Flash Point | 93 °C | [7] |

Solubility: While specific quantitative solubility data is limited, based on its structure (an alcohol with a substituted benzene ring), this compound is expected to be miscible with a wide range of organic solvents such as ethanol, methanol, isopropanol, tetrahydrofuran (THF), and dichloromethane. Its solubility in water is expected to be low.

Synthesis of this compound

The production of enantiomerically pure this compound is primarily achieved through the asymmetric reduction of the prochiral ketone, 3'-chloroacetophenone. This transformation is a cornerstone of enantioselective synthesis, with several established methodologies.

Asymmetric Reduction of 3'-Chloroacetophenone

The choice of synthetic route often depends on the desired enantiomeric excess (e.e.), scalability, and cost-effectiveness.

Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers an environmentally benign and highly selective method for producing chiral alcohols.

-

Rationale : Certain yeasts, such as Saccharomyces cerevisiae, contain alcohol dehydrogenases (ADHs) that can reduce ketones to alcohols with high stereoselectivity.[8] These enzymatic reactions often proceed with high enantiomeric excess and under mild reaction conditions.

Experimental Protocol: Biocatalytic Reduction of 3'-Chloroacetophenone

-

Culture Preparation : A suitable microorganism (e.g., Saccharomyces cerevisiae) is cultured in an appropriate growth medium until a desired cell density is reached.

-

Reaction Setup : The cells are harvested and resuspended in a buffer solution. 3'-Chloroacetophenone is then added to the cell suspension. A co-substrate, such as glucose or isopropanol, is often included to facilitate the regeneration of the necessary cofactor (e.g., NADH or NADPH).

-

Incubation : The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

-

Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Extraction : Once the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

This method involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the enantioselective addition of hydrogen to the carbonyl group of 3'-chloroacetophenone.

-

Rationale : Catalysts like those based on Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of ketones, providing high yields and excellent enantioselectivities.[3]

Experimental Protocol: Asymmetric Hydrogenation of 3'-Chloroacetophenone

-

Inert Atmosphere : The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a high-pressure autoclave.

-

Reaction Setup : A solution of 3'-chloroacetophenone in a suitable solvent (e.g., methanol or ethanol) is degassed. The chiral catalyst (e.g., a Ru(II)-BINAP complex) and a base (e.g., potassium tert-butoxide) are added.

-

Hydrogenation : The autoclave is pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature until the reaction is complete.

-

Monitoring : The reaction progress is monitored by GC or HPLC.

-

Work-up : After the reaction, the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification : The crude product is purified by column chromatography to yield the enantiomerically pure this compound.

Caption: Synthetic workflow for this compound.

Purification and Analysis

Ensuring the enantiomeric purity of this compound is paramount for its application in pharmaceutical synthesis.

Purification by Column Chromatography

Column chromatography is a standard method for purifying the crude product obtained from synthesis.

Experimental Protocol: Purification by Column Chromatography

-

Slurry Preparation : A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

Sample Loading : The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution : The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection : Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal : The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

-

Rationale : Chiral stationary phases (CSPs) within the HPLC column have a chiral environment that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating aromatic alcohols.[9]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection : A suitable chiral column (e.g., Chiralcel® OD-H) is selected.[9]

-

Mobile Phase Preparation : A mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, is prepared and degassed.[9]

-

System Equilibration : The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Sample Preparation : A dilute solution of the this compound sample is prepared in the mobile phase.

-

Injection and Analysis : The sample is injected onto the column, and the chromatogram is recorded. The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation.

-

Enantiomeric Excess Calculation : The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various biologically active molecules, particularly as a key intermediate in the development of pharmaceuticals. The stereochemistry of the alcohol is often crucial for the desired biological activity of the final drug molecule.

One notable application is in the synthesis of precursors for certain central nervous system (CNS) active agents and other therapeutic compounds. The specific stereochemistry imparted by this compound can lead to improved efficacy and a better safety profile of the final API by ensuring selective interaction with the biological target.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with well-defined physicochemical properties. The methodologies for its enantioselective synthesis are robust, offering high yields and excellent enantiopurity. Its importance in the pharmaceutical industry as a building block for complex chiral molecules underscores the need for a thorough understanding of its synthesis, purification, and analysis. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

- 1-(3-Chlorophenyl)ethanol - SpectraBase. [Link]

- Supporting information for - The Royal Society of Chemistry. [Link]

- 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsrc. [Link]

- 1-(3-chlorophenyl)ethanol - 6939-95-3, C8H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- 1 - Supplementary Inform

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. minio.scielo.br [minio.scielo.br]

- 8. 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Racemic 1-(3-Chlorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing racemic 1-(3-chlorophenyl)ethanol, a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] We will delve into two primary, field-proven methodologies: the reduction of 3'-chloroacetophenone and the Grignard reaction involving 3-chlorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles, comparative data, and practical insights to ensure successful and reproducible synthesis.

Introduction: Significance of 1-(3-Chlorophenyl)ethanol

Substituted phenylethanols are crucial structural motifs in a wide array of biologically active compounds. 1-(3-chlorophenyl)ethanol, in its racemic and enantiomerically pure forms, serves as a key intermediate in organic synthesis.[1] The presence of the chlorine atom on the phenyl ring provides a site for further functionalization, making it a versatile precursor for more complex molecules. The secondary alcohol moiety is also a key functional group, often targeted for esterification, etherification, or oxidation in multi-step synthetic sequences. Understanding reliable methods for its synthesis is therefore of significant interest to the chemical and pharmaceutical industries.[3][4][5]

This guide will focus on two of the most common and accessible laboratory-scale syntheses of the racemic mixture.

Synthetic Strategy 1: Reduction of 3'-Chloroacetophenone

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry.[6] For the synthesis of 1-(3-chlorophenyl)ethanol, the corresponding ketone, 3'-chloroacetophenone, is a readily available starting material.[7][8] The most common and practical method for this reduction on a laboratory scale is the use of sodium borohydride (NaBH₄).

Mechanistic Rationale: The Role of Sodium Borohydride

Sodium borohydride is a selective reducing agent, ideal for the reduction of aldehydes and ketones.[9][10][11] Its utility stems from its role as a source of hydride ions (H⁻). The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the electrophilic carbonyl carbon of 3'-chloroacetophenone. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.[9][12][13]

-

Protonation: The resulting alkoxide is then protonated by a protic solvent (such as methanol or ethanol) or during an acidic workup to yield the final alcohol product, 1-(3-chlorophenyl)ethanol.[9][12][13]

One mole of sodium borohydride can, in theory, reduce four moles of the ketone.[6]

Diagram 1: Mechanism of Sodium Borohydride Reduction

Caption: Workflow of ketone reduction using sodium borohydride.

Experimental Protocol: Reduction of 3'-Chloroacetophenone

This protocol is a representative procedure for the synthesis of racemic 1-(3-chlorophenyl)ethanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3'-Chloroacetophenone | 154.59 | 5.0 g | 0.032 |

| Sodium Borohydride | 37.83 | 0.7 g | 0.018 |

| Methanol | 32.04 | 50 mL | - |

| 1 M Hydrochloric Acid | - | ~20 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3'-chloroacetophenone in 50 mL of methanol.[6]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 0.7 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid while cooling in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 30 mL of water. Shake and separate the layers.

-

Extraction: Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: ~85-95%

Synthetic Strategy 2: Grignard Reaction

An alternative and powerful method for forming the carbon-carbon bond necessary for 1-(3-chlorophenyl)ethanol is the Grignard reaction.[14][15] This approach involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with 3-chlorobenzaldehyde.

Mechanistic Rationale: The Grignard Reaction

The Grignard reaction is a classic organometallic reaction that forms a new carbon-carbon bond.[16][17] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[14][18]

-

Nucleophilic Addition: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[17][18][19] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[17]

-

Protonation: The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the secondary alcohol.[18][19]

It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic species, including water.[14][20]

Diagram 2: Grignard Reaction Mechanism

Caption: Key steps in the Grignard synthesis of 1-(3-chlorophenyl)ethanol.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of racemic 1-(3-chlorophenyl)ethanol via the Grignard reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chlorobenzaldehyde | 140.57 | 4.5 g | 0.032 |

| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 12 mL | 0.036 |

| Anhydrous Diethyl Ether | - | 50 mL | - |

| Saturated Aqueous Ammonium Chloride | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Addition of Aldehyde: Dissolve 4.5 g of 3-chlorobenzaldehyde in 30 mL of anhydrous diethyl ether and add it to the flask.

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Addition of Grignard Reagent: Add 12 mL of 3.0 M methylmagnesium bromide solution in diethyl ether to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 30 mL of saturated aqueous ammonium chloride to quench the reaction.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2 x 25 mL of diethyl ether.

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if needed.

Expected Yield: ~75-85%

Product Characterization and Data

The synthesized 1-(3-chlorophenyl)ethanol can be characterized using standard analytical techniques.

Table 1: Physical and Spectroscopic Data for 1-(3-Chlorophenyl)ethanol

| Property | Value |

| Molecular Formula | C₈H₉ClO[21][22][23] |

| Molecular Weight | 156.61 g/mol [22][23][24] |

| Appearance | Clear, colorless liquid[21] |

| Boiling Point | 83-85 °C @ 1.5 mmHg[22] |

| Density | ~1.173 g/mL[22] |

| Refractive Index | ~1.5445 @ 20°C[22] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.49 (d, 3H), 2.68 (s, 1H), 5.08–5.10 (m, 1H), 6.87–6.98 (m, 2H), 7.22–7.34 (m, 2H)[25] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 25.1, 70.0, 124.0, 126.0, 128.3, 129.5, 134.3, 147.9 |

| IR (thin film, cm⁻¹) | 3387 (O-H stretch), 1601, 1492, 1464 (C=C aromatic stretch), 1079 (C-O stretch)[25] |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[26][27][28]

Reagent-Specific Hazards:

-

3'-Chloroacetophenone & 3-Chlorobenzaldehyde: May cause skin and eye irritation.[29] Avoid inhalation and contact.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

-

Methylmagnesium Bromide: Highly flammable and corrosive. Reacts violently with water.[20] Must be handled under an inert atmosphere.

-

Diethyl Ether & Methanol: Highly flammable liquids.[30] Keep away from open flames and sparks.

Conclusion

Both the reduction of 3'-chloroacetophenone with sodium borohydride and the Grignard reaction of 3-chlorobenzaldehyde with methylmagnesium bromide are effective and reliable methods for the synthesis of racemic 1-(3-chlorophenyl)ethanol. The choice of method may depend on the availability of starting materials, scale, and specific laboratory capabilities. The sodium borohydride reduction is generally simpler to perform and offers higher yields, while the Grignard reaction is a powerful tool for carbon-carbon bond formation. This guide provides the necessary technical details and theoretical background to enable researchers to successfully implement these synthetic strategies.

References

- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Chemguide. (n.d.).

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism.

- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.

- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.

- Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.

- Wikipedia. (n.d.). Grignard reaction.

- YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism).

- SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol.

- Studylib. (2015). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.

- Wiley Online Library. (n.d.).

- Sigma-Aldrich. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.). 1-(3-Chlorophenyl)ethanol, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- Google Patents. (n.d.).

- TCI Chemicals. (2025).

- Grignard Reaction. (n.d.).

- MedchemExpress.com. (2025).

- Angene Chemical. (2025).

- Benchchem. (n.d.). (R)-1-(3-Chlorophenyl)ethanol | Chiral Building Block.

- ChemSynthesis. (2025). 1-(3-chlorophenyl)ethanol - 6939-95-3, C8H9ClO, density, melting point, boiling point, structural formula, synthesis.

- Benchchem. (n.d.). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol.

- Sigma-Aldrich. (n.d.). 3'-Chloroacetophenone 98 99-02-5.

- Chemxpert Database. (n.d.). API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol.

- Google Patents. (n.d.). DE19933833A1 - Process for the production of Grignard reagents and new Grignard reagents.

- New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. (2024).

- Biosynth. (n.d.). This compound | 120121-01-9 | VEA12101.

- ChemicalBook. (n.d.). 3'-Chloroacetophenone synthesis.

- NIST WebBook. (n.d.). Acetophenone, 3'-chloro-.

- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.

- PubMed. (2024). [Advances in synthesis of 2-phenylethanol].

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.). 1-(3-Chlorophenyl)ethanol, 97%.

- Sigma-Aldrich. (n.d.). This compound | 120121-01-9.

- Google Patents. (n.d.). JP2001048885A - Production of grignard reagent and new grignard reagent.

- NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC.

- CPHI Online. (n.d.). (R)-1-(3'-Chlorophenyl)ethanol.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. cphi-online.com [cphi-online.com]

- 3. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. [Advances in synthesis of 2-phenylethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. books.rsc.org [books.rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 14. Grignard reaction - Wikipedia [en.wikipedia.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. byjus.com [byjus.com]

- 17. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 18. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. m.youtube.com [m.youtube.com]

- 20. cerritos.edu [cerritos.edu]

- 21. L04783.14 [thermofisher.com]

- 22. chemsynthesis.com [chemsynthesis.com]

- 23. 1-(3-Chlorophenyl)ethanol, 97% | Fisher Scientific [fishersci.ca]

- 24. API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol [chemxpert.com]

- 25. rsc.org [rsc.org]

- 26. fishersci.com [fishersci.com]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. angenechemical.com [angenechemical.com]

- 29. tcichemicals.com [tcichemicals.com]

- 30. leap.epa.ie [leap.epa.ie]

Foreword: The Criticality of Chirality in Modern Drug Development

An In-depth Technical Guide to the Synthesis, Characterization, and Application of (R)-1-(3-Chlorophenyl)ethanol

In the landscape of pharmaceutical sciences, the principle of stereoisomerism is not merely an academic curiosity; it is a cornerstone of rational drug design and development. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling the industry to move from racemic mixtures to single-enantiomer drugs. This transition demands robust, scalable, and well-characterized methods for producing chiral building blocks. This compound stands as a quintessential example of such a building block—a versatile chiral intermediate pivotal in the synthesis of several active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to offer a deeper, field-tested perspective on the synthesis, purification, analytical characterization, and strategic application of this compound. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Physicochemical Properties and Structural Elucidation

Before delving into synthesis, a firm grasp of the molecule's fundamental properties is essential.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 52078-48-5 | Sigma-Aldrich |

| Molecular Formula | C₈H₉ClO | PubChem |

| Molecular Weight | 156.61 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | ~118-120 °C at 12 mmHg | ChemicalBook |

| Enantiomeric Purity | Typically >98% e.e. (commercial) | Various Suppliers |

Structural Confirmation: The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~4.9 ppm), a broad singlet for the hydroxyl proton, and a complex multiplet pattern for the four aromatic protons in the 7.2-7.4 ppm range.

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances are expected for the methyl carbon (~25 ppm), the stereogenic carbinol carbon (~69 ppm), and the aromatic carbons, including the carbon bearing the chlorine atom (~134 ppm) and the ipso-carbon attached to the ethanol moiety (~145 ppm).

-

Mass Spectrometry (EI): The mass spectrum will typically show the molecular ion peak (M⁺) at m/z 156 and 158 in an approximate 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Chiral Analysis: The most critical parameter, enantiomeric excess (e.e.), is determined using chiral chromatography (HPLC or GC).

Asymmetric Synthesis: The Gateway to Enantiopurity

The industrial production of this compound relies almost exclusively on the asymmetric reduction of its prochiral precursor, 3'-chloroacetophenone. The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity and yield.

Mechanism: Noyori-Type Asymmetric Transfer Hydrogenation

A widely adopted and highly efficient method is the Noyori-type asymmetric transfer hydrogenation. This process is trusted for its operational simplicity and high performance.

Core Principle: The reaction involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone substrate. The stereochemical outcome is directed by a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh) complexed with a chiral diamine or amino alcohol ligand.

The catalytic cycle, a self-validating system, ensures that each molecule of product is formed under the same stereochemical control, leading to high enantiomeric excess.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Field-Proven Experimental Protocol

This protocol is synthesized from established literature and represents a reliable method for laboratory-scale synthesis.

Materials:

-

3'-Chloroacetophenone (1.0 eq)

-

[RuCl₂(p-cymene)]₂ (0.0025 eq)

-

(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (0.005 eq)

-

Formic acid (HCOOH) (2.5 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Catalyst Activation: In an oven-dried flask under an inert atmosphere (N₂), stir [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in DCM for 20-30 minutes at room temperature. A color change to a deep red/purple indicates the formation of the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 3'-chloroacetophenone in DCM.

-

Reagent Addition: Add the formic acid/triethylamine azeotrope (pre-mixed 5:2 ratio) to the substrate solution.

-

Initiation: Transfer the activated catalyst solution from step 1 into the substrate/reagent mixture.

-

Reaction Monitoring: Stir the reaction at 30 °C. Monitor the conversion of the ketone to the alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure (R)-enantiomer.

Expected Outcome: Yields typically range from 90-98%, with an enantiomeric excess (e.e.) of >97%.

Analytical Quality Control: A Self-Validating Workflow

Ensuring the identity, purity, and enantiomeric integrity of this compound is critical. The following workflow provides a robust, self-validating system for quality control.

Caption: Quality Control (QC) workflow for batch release.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is the definitive test for stereochemical purity.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase is required. The Daicel CHIRALCEL® OD-H column is a widely cited and effective choice.

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v). This must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Prepare a solution of the racemic 1-(3-Chlorophenyl)ethanol to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the racemic standard and record the chromatogram. You should observe two well-resolved peaks.

-

Inject the (R)-enantiomer sample.

-

Identify the major peak corresponding to the (R)-enantiomer and any minor peak corresponding to the (S)-enantiomer.

-

Calculate the enantiomeric excess using the peak areas (A): e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100

-

Applications in Pharmaceutical Synthesis

This compound is not an end product but a high-value intermediate. Its utility lies in its ability to introduce a specific stereocenter that is conserved throughout a multi-step synthesis, ultimately defining the stereochemistry of the final API.

One prominent application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other centrally-acting agents. The 3-chlorophenyl moiety is a common pharmacophore in this class of drugs. By starting with the (R)-enantiomer of the alcohol, chemists can ensure the synthesis leads directly to the desired eutomer (the pharmacologically active enantiomer), avoiding the need for costly late-stage chiral separations.

Safety and Handling

As with any chemical reagent, proper handling is essential.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Hazards: May cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

References

- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.

- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.

- Wu, J., Wang, F., Ma, Y., Cui, X., & Cun, L. (2006). A practical and efficient ruthenium-catalyst for asymmetric transfer hydrogenation of aromatic ketones. Chemical Communications, (16), 1766-1768.

- Daicel Corporation. (n.d.). CHIRALCEL OD-H Technical Information Sheet.

- Fisher, M. H., & Olsen, R. K. (1994). Synthesis of the Enantiomers of the Antidepressant Sertraline from d- and l-Malic Acid. The Journal of Organic Chemistry, 59(20), 6047-6050. (Note: While this reference is for Sertraline, it exemplifies the synthetic strategies for which this compound analogs are critical).

Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to (R)-1-(3-Chlorophenyl)ethanol: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Intended for researchers, chemists, and drug development professionals, this document delves into the core aspects of its synthesis, analytical validation, and application, grounded in established scientific principles and methodologies.

This compound is an enantiomerically pure secondary alcohol. Its stereogenic center and the presence of a chlorophenyl group make it a valuable synthon for the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The precise control of stereochemistry is often critical for a drug's efficacy and safety, making enantiopure intermediates like this essential.[2]

The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) number: 120121-01-9 .[3] It is crucial to distinguish this from the CAS number for the racemic mixture, 1-(3-Chlorophenyl)ethanol, which is 6939-95-3.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120121-01-9 | [3] |

| Molecular Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| IUPAC Name | (1R)-1-(3-chlorophenyl)ethanol | [1] |

| Synonyms | This compound | |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | ~230 °C | |

| Storage | Sealed in dry, 2-8°C | |

| InChI Key | QYUQVBHGBPRDKN-ZCFIWIBFSA-N | [1] |

Strategic Synthesis of Enantiopure this compound

Obtaining this chiral alcohol in high enantiomeric purity is paramount. The two primary strategies employed are direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. The choice between these methods often depends on factors like cost, scalability, and desired enantiomeric excess (ee).

Asymmetric Synthesis via Prochiral Ketone Reduction

The most elegant and atom-economical approach is the direct asymmetric reduction of the corresponding prochiral ketone, 3'-chloroacetophenone.[1] This strategy leverages chiral catalysts or enzymes to selectively deliver a hydride to one face of the carbonyl group, preferentially forming the (R)-enantiomer.

Causality of Method Choice: Biocatalytic reduction, utilizing whole-cell systems or isolated alcohol dehydrogenases (ADHs), is often favored in industrial settings. This preference stems from the exceptionally high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and the avoidance of heavy metal catalysts, aligning with green chemistry principles.[1]

Protocol: Biocatalytic Asymmetric Reduction of 3'-Chloroacetophenone

This protocol is a representative example and requires optimization based on the specific biocatalyst and equipment available.

-

Biocatalyst Preparation: Cultivate a microorganism known to express a suitable carbonyl reductase (e.g., Acetobacter sp. CCTCC M209061) in an appropriate growth medium until the desired cell density is reached. Harvest the cells via centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0).[1]

-

Reaction Setup: In a temperature-controlled reactor, suspend the harvested microbial cells in a buffered solution. Add isopropanol, which serves as both a co-substrate and a source of reducing equivalents for cofactor (NADPH/NADH) regeneration.

-

Substrate Addition: Dissolve 3'-chloroacetophenone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reactor to initiate the reduction. The substrate concentration must be optimized to avoid inhibition of the enzyme.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product over time using chiral chromatography (GC or HPLC).

-

Work-up and Extraction: Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the highly pure (R)-enantiomer.

Chiral Resolution of Racemic 1-(3-Chlorophenyl)ethanol

An alternative strategy involves the preparation of the racemic alcohol followed by separation of the enantiomers. Classical resolution is a well-established method that relies on the formation of diastereomeric salts with a chiral resolving agent.[8]

Principle of Resolution: The two enantiomers of the alcohol react with a single enantiomer of a chiral acid (the resolving agent) to form two different diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.[]

Analytical Validation: Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) is a non-negotiable step in the quality control of chiral compounds.[10][11] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard technique for this analysis due to its robustness, accuracy, and reproducibility.[12][13]

Core Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for separating aromatic alcohols like 1-(3-Chlorophenyl)ethanol.[11][14]

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Proven selectivity for this class of compounds.[14] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Normal phase elution provides good chiral recognition.[14] |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can enhance resolution.[14] |

| Temperature | 25°C (controlled) | Temperature impacts chiral recognition and must be stable.[14] |

| Detection | UV at 210 nm or 254 nm | The phenyl ring provides strong chromophores for UV detection.[14] |

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

-

System Preparation: Equilibrate the Chiral HPLC system, including the specified CSP column, with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[14]

-

Sample Preparation: Accurately prepare a solution of the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.[14]

-

Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.

-

Calculation of Enantiomeric Excess (ee):

-

Identify the peak areas for the (R)-enantiomer (Area_R) and the (S)-enantiomer (Area_S).

-

Calculate the ee using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

This protocol provides a self-validating system; the presence of a distinct, well-resolved peak for the undesired (S)-enantiomer would immediately indicate incomplete synthesis or resolution.

Applications in Drug Development and Research

This compound is not typically a therapeutic agent itself but serves as a high-value chiral precursor.[1] Its utility is primarily in:

-

Synthesis of Chiral APIs: It is a key intermediate for building more complex molecules where the stereochemistry at the benzylic carbon is crucial for biological activity. Analogous chiral alcohols are vital for synthesizing certain azole antifungal agents and other pharmaceuticals.[2]

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, having access to both pure enantiomers allows researchers to probe the stereochemical requirements of a biological target (e.g., an enzyme or receptor). This is fundamental to understanding the drug's mechanism of action and optimizing its design.[1]

-

Development of Chiral Catalysts and Ligands: The hydroxyl group can be further functionalized to create chiral ligands for asymmetric catalysis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

This compound is a cornerstone chiral intermediate whose value is defined by its enantiomeric purity. A thorough understanding of the competing synthesis strategies—asymmetric reduction versus chiral resolution—allows scientists to select the most appropriate route based on economic and quality requirements. Furthermore, rigorous analytical validation, primarily through chiral HPLC, is indispensable to guarantee the stereochemical integrity of the final product and any subsequent APIs derived from it. This guide provides the foundational knowledge and actionable protocols necessary for the effective utilization of this important chemical entity in a research and development setting.

References

- 1-(3-Chlorophenyl)ethanol. SpectraBase. [Link]

- 1-(3-chlorophenyl)ethanol - 6939-95-3. ChemSynthesis. [Link]

- Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. [Link]

- Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

- API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol.

- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health (NIH). [Link]

- Chiral Resolution Screening. Onyx Scientific. [Link]

- An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. [Link]

- Synthetic method of piperazidines drug intermediate.

- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health (NIH). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 1-(3-Chlorophenyl)ethanol, 97% | Fisher Scientific [fishersci.ca]

- 5. L04783.14 [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. API Data Summary Report Of 1-(3-Chlorophenyl)Ethanol [chemxpert.com]

- 8. onyxipca.com [onyxipca.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uma.es [uma.es]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Chiral Alcohols in Modern Pharmaceutical Synthesis: An In-Depth Technical Guide

Abstract

Chirality is a fundamental principle in pharmaceutical science, profoundly influencing the safety and efficacy of therapeutic agents.[1][2] Enantiomerically pure chiral alcohols are indispensable building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3][4] This technical guide provides an in-depth exploration of the critical role of chiral alcohols in drug development. It delves into the stereoselective synthesis of these vital intermediates, with a focus on both biocatalytic and chemocatalytic methodologies. Drawing from established protocols and recent advancements, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of chiral alcohol synthesis.

The Imperative of Chirality in Drug Design

The biological systems within the human body are inherently chiral, comprising proteins, enzymes, and receptors that exhibit specific three-dimensional conformations. This intrinsic chirality dictates that the interaction between a drug molecule and its biological target is often stereospecific.[5][6] Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[7][8] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to adverse side effects (the distomer).[8]

The tragic case of thalidomide in the mid-20th century serves as a stark reminder of the importance of stereochemistry in drug safety. While the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen. This historical precedent has led to stringent regulatory requirements for the development of single-enantiomer drugs, making the synthesis of enantiomerically pure intermediates, such as chiral alcohols, a cornerstone of modern pharmaceutical development.[][10]

Strategic Approaches to the Synthesis of Enantiopure Alcohols

The efficient and scalable production of single-enantiomer chiral alcohols is a paramount challenge in pharmaceutical manufacturing. Several key strategies have been developed to address this, broadly categorized into asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the conversion of a prochiral starting material, typically a ketone, into a chiral alcohol with a high degree of enantiomeric excess (e.e.).[11] This approach is highly atom-economical and is often preferred in industrial settings.

The use of enzymes as catalysts (biocatalysis) has emerged as a powerful and green alternative for the synthesis of chiral alcohols.[12][13] Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions and exhibit exquisite chemo-, regio-, and enantioselectivity.[1][2][14]

The enzymatic reduction of a prochiral ketone to a chiral alcohol requires a stoichiometric amount of a reducing cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH). Due to the high cost of these cofactors, an in-situ regeneration system is essential for the economic viability of the process.[1][15] This is often achieved by employing a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial substrate like glucose or formate.[1][15]

Experimental Protocol: Enzymatic Asymmetric Reduction of a Prochiral Ketone

Objective: To synthesize an enantiomerically pure chiral alcohol from a prochiral ketone using a ketoreductase with a cofactor regeneration system.

Materials:

-

Ketoreductase (KRED)

-

NADPH

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Prochiral ketone substrate

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent if necessary.

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous buffer solution containing D-glucose, NADPH, and GDH.

-

Enzyme Addition: Add the ketoreductase to the aqueous phase and stir gently to ensure homogeneity.

-

Reaction Initiation: Add the substrate solution to the aqueous enzyme solution to start the reaction.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent to recover any remaining product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the synthesis of chiral alcohols.[15][16] These processes typically employ a chiral ligand coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) to induce enantioselectivity.[7][16]

Another significant class of chemocatalysts are oxazaborolidines, often referred to as CBS catalysts, which are used for the asymmetric reduction of ketones with borane reagents.[16][17]

Logical Relationship: Asymmetric Synthesis of Chiral Alcohols

Caption: Asymmetric synthesis pathways to chiral alcohols.

Kinetic Resolution: Separating a Racemic Mixture

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the two enantiomers.[18] While the maximum theoretical yield for the desired enantiomer is 50%, this method is widely used, especially when a suitable asymmetric synthesis route is not available.

Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic alcohols.[19] They catalyze the enantioselective acylation of an alcohol or the hydrolysis of an ester. In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor (e.g., vinyl acetate) is used. The lipase will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

A significant advancement over traditional kinetic resolution is dynamic kinetic resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized in situ.[20] This allows for the theoretical conversion of 100% of the starting racemic material into the desired single enantiomer.[21] DKR is often achieved by combining an enzymatic resolution with a compatible chemical racemization catalyst, such as a transition metal complex.[20]

Experimental Workflow: Dynamic Kinetic Resolution of a Racemic Alcohol

Caption: Workflow for dynamic kinetic resolution.

Applications of Chiral Alcohols in Pharmaceutical Synthesis

Enantiomerically pure alcohols are key chiral intermediates in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of the alcohol is often crucial for the biological activity of the final drug molecule.

| Drug Class | Chiral Alcohol Intermediate Example | Active Pharmaceutical Ingredient (API) | Therapeutic Use |

| HMG-CoA Reductase Inhibitors | (S)-4-chloro-3-hydroxybutanoic acid methyl ester[1] | Atorvastatin, Rosuvastatin | Cholesterol-lowering |

| Antidepressants | (S)-1-(4-fluorophenyl)ethanol | Escitalopram | Treatment of depression and anxiety disorders |

| Anti-Alzheimer's Drugs | Ethyl-(S)-5-hydroxyhexanoate[1][22] | Rivastigmine | Treatment of dementia associated with Alzheimer's and Parkinson's diseases |

| Antiasthmatics | (S)-alcohol intermediate from the reduction of a ketone[1] | Montelukast | Treatment of asthma and seasonal allergies |

| β-Blockers | (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol | Propranolol | Treatment of hypertension and anxiety |

Conclusion and Future Perspectives

The synthesis of enantiomerically pure chiral alcohols is a critical and enabling technology in the pharmaceutical industry. The choice between asymmetric synthesis and resolution strategies depends on factors such as substrate scope, catalyst availability and cost, and process scalability.[15] Biocatalysis has emerged as a particularly attractive approach due to its high selectivity, mild reaction conditions, and environmental benefits.[12][13]

Future trends in this field will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability.[7][23] The development of more efficient and recyclable chemocatalysts also remains an active area of research. The integration of these advanced catalytic systems into continuous flow processes holds the promise of further improving the efficiency, safety, and sustainability of chiral alcohol synthesis for the production of life-saving medicines.

References

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7261. [Link]

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Ni, Y., & Xu, J.-H. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(4), 1937–1948. [Link]

- Xu, J.-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]

- Blacker, A. J., & Stirling, M. (2007). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 31(10). [Link]

- Ni, Y., & Xu, J.-H. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives.

- Wikipedia contributors. (2023, December 2). Enantioselective reduction of ketones. Wikipedia. [Link]

- Singh, U. K., & Kumar, M. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 7(1), 33–57. [Link]

- Xu, J.-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link]

- Gotor-Fernández, V., & Lavandera, I. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5571–5587. [Link]

- Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 16(8), 188. [Link]

- Schrittwieser, J. H., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4443–4448. [Link]

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

- Various Authors. (n.d.). Chemoenzymatic Synthesis of Chiral Alcohols Relevant to Pharmaceutical Industry. University of Graz. [Link]

- Various Authors. (n.d.). Examples of drugs derivatives from chiral secondary alcohols.

- Various Authors. (n.d.). Chiral alcohols: Significance and symbolism. ScienceDirect. [Link]

- Saravanan, J., & Suneetha, V. (2017). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 10(6), 1933. [Link]

- Various Authors. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

- Ni, Y., & Xu, J.-H. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives.

- Zhao, H. (n.d.).

- Kawanami, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. [Link]

- Saravanan, J., & Suneetha, V. (2017). Asymmetric Synthesis of Chiral Alcohols For API Production Using Microorganisms - A Mini Review. Scribd. [Link]

- Birman, V. B. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts.

- Various Authors. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...

- Van Arnum, P. (2010). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. [Link]

- Kayal, S., et al. (2018). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system.

- Zhang, Y., et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 12(4), 676–686. [Link]

- Various Authors. (n.d.). Examples of drugs derived from chiral secondary alcohol precursors.

- Gemo, M., et al. (2017). Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors. Angewandte Chemie International Edition, 56(15), 4290–4294. [Link]

- Various Authors. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

- Van Arnum, P. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis.

- Tripathi, R. K., & Singh, D. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(19), 6296. [Link]

- Pohl, J., & Ketha, H. (2014). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 140(1), 4–7. [Link]

- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587–604. [Link]

- Mori, K., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. Angewandte Chemie International Edition, 61(52), e202213238. [Link]

- Crotti, M., & Parmeggiani, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(1), 126. [Link]

- Wang, Z., et al. (2020). Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations.

- Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. Organic Chemistry Portal. [Link]

- Scilit. (n.d.). Enantioselective Synthesis of Alcohols and Amines. Scilit. [Link]

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

- Wikipedia contributors. (2024, January 1). Chiral drugs. Wikipedia. [Link]

- Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Journal of Drug Designing and Research. [Link]

- Kumar, A., & Kumar, V. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 5. longdom.org [longdom.org]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. Chiral drugs - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 15. pharmtech.com [pharmtech.com]

- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

The Synthesis of Enantiopure Secondary Alcohols: A Technical Guide to Asymmetric Methodologies

Abstract

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their stereochemistry often dictates their pharmacological activity, making the development of efficient and highly selective methods for their synthesis a cornerstone of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of secondary alcohols, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of chiral auxiliary-based methods, chiral catalyst-driven reductions, and enzymatic resolutions. Each section is designed to offer not just procedural details but also the critical scientific rationale behind the experimental choices, ensuring a robust and validated approach to this pivotal class of transformations.

Introduction: The Significance of Chirality in Secondary Alcohols

The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological function. For secondary alcohols, the stereocenter at the carbinol carbon means they can exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[5] Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance in the pharmaceutical industry.[2][5] This guide will explore the primary asymmetric strategies employed to achieve this, focusing on methods that offer high enantioselectivity and broad substrate applicability.

Chiral Auxiliary-Mediated Synthesis: A Stoichiometric Approach to Stereocontrol

One of the foundational strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate.[6][7][8] This auxiliary acts as a "chiral director," influencing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

The Evans Oxazolidinone Auxiliaries: A Paradigm of Diastereoselective Control

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective transformations, including the synthesis of chiral alcohols via aldol reactions.[6][9][10] The inherent chirality of the auxiliary, often derived from readily available amino acids, effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an aldehyde) to the opposite face.[11][12]

The key to the high diastereoselectivity of the Evans aldol reaction lies in the formation of a rigid, chair-like six-membered transition state, where the substituents arrange themselves to minimize steric hindrance.[10] This predictable stereochemical outcome makes it a powerful tool in the synthesis of complex molecules.[9][11]

Experimental Protocol: Evans Asymmetric Aldol Reaction

-

Enolate Formation: The N-acylated Evans auxiliary is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C to 0 °C). This generates a Z-enolate with high selectivity.[12]

-

Aldol Addition: The aldehyde is then added to the reaction mixture at low temperature. The reaction is allowed to proceed until completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, and the product is extracted.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed. Common methods include hydrolysis with aqueous acid or base, or reductive cleavage using reagents like lithium aluminum hydride, which directly yields the chiral 1,3-diol.[10]

Diagram: Evans Asymmetric Aldol Reaction Workflow

Caption: Workflow for the Evans asymmetric aldol reaction.

Catalytic Asymmetric Reductions: The Power of Chiral Catalysts

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, as only a small amount of the chiral catalyst is required to generate large quantities of the enantiopure product. The asymmetric reduction of prochiral ketones is a particularly powerful strategy for accessing chiral secondary alcohols.

Asymmetric Hydrogenation (AH): Noyori's Ru-BINAP Catalysts

The Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation revolutionized the synthesis of chiral alcohols.[13] These reactions typically employ ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[14][15][16] The axial chirality of the BINAP ligand creates a well-defined chiral environment around the metal center, enabling highly enantioselective hydrogenation of a wide range of ketones.[15][16]

The mechanism is believed to involve the coordination of the ketone to the ruthenium hydride species, followed by hydride transfer to the carbonyl carbon and subsequent hydrogenolysis to release the chiral alcohol and regenerate the catalyst.[14][15]

Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Catalyst Preparation/Activation: A BINAP-Ru(II) precatalyst, such as [RuCl2(BINAP)]2, is activated, often in situ, under a hydrogen atmosphere.

-

Hydrogenation: The ketone substrate is dissolved in a suitable solvent (e.g., ethanol, methanol) in a high-pressure reactor. The activated catalyst is added, and the reactor is pressurized with hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases or the reaction is deemed complete by analytical methods like gas chromatography (GC) or HPLC.

-

Work-up and Purification: The solvent is removed, and the resulting chiral alcohol is purified, typically by chromatography or distillation.

Diagram: Noyori Asymmetric Hydrogenation Mechanism

Sources

- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. york.ac.uk [york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Evans aldol ppt | PPTX [slideshare.net]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 15. youtube.com [youtube.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(R)-1-(3-Chlorophenyl)ethanol: A Technical Guide to a Versatile Chiral Building Block

Introduction: The Strategic Importance of Chiral Synthons